BenchChemオンラインストアへようこそ!

6-Hydroxy-1-benzofuran-3-carboxylic acid

Process Chemistry Benzofuran Synthesis Scale-Up Manufacturing

This 6-hydroxybenzofuran-3-carboxylic acid is the ONLY regioisomer that reproduces the hydrogen-bonding network observed in the Pim-1 kinase co-crystal structure (PDB: 8AFR). Using the 5-hydroxy or 7-hydroxy isomer abolishes target engagement, as evidenced by >1,000-fold activity drop. The C3-carboxyl group provides a modular handle for amide coupling, esterification, and decarboxylative diversification—enabling rapid SAR expansion. Sourced with ≥95% purity (HPLC) and available for immediate dispatch. Secure your supply chain for structure-guided kinase inhibitor programs, hCA IX inhibitor development, or H3R tool compound synthesis.

Molecular Formula C9H6O4
Molecular Weight 178.14 g/mol
CAS No. 115693-71-5
Cat. No. B3085527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-1-benzofuran-3-carboxylic acid
CAS115693-71-5
Molecular FormulaC9H6O4
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC=C2C(=O)O
InChIInChI=1S/C9H6O4/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4,10H,(H,11,12)
InChIKeyQAOIAZYIBZFHKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-1-benzofuran-3-carboxylic acid (CAS 115693-71-5): Core Scaffold Overview and Sourcing Baseline


6-Hydroxy-1-benzofuran-3-carboxylic acid (CAS 115693-71-5) is a benzofuran heterocyclic building block with a hydroxyl group at the 6-position and a carboxylic acid moiety at the 3-position [1]. This substitution pattern creates a dual reactive handle system: the phenolic hydroxyl enables O-alkylation and etherification, while the C3-carboxyl serves as an anchor for amide coupling, esterification, and decarboxylative functionalization [2]. The compound serves as a versatile intermediate for constructing biologically active benzofuran derivatives and has been characterized as a white to off-white crystalline solid with a melting point range of 170–171 °C .

6-Hydroxy-1-benzofuran-3-carboxylic acid (CAS 115693-71-5): Why Generic Benzofuran Carboxylic Acid Substitution Fails


Benzofuran carboxylic acids are not functionally interchangeable. The regiospecific placement of the hydroxyl group at C6—rather than C4, C5, or C7—dictates both electronic distribution across the fused aromatic system and hydrogen-bonding capacity, which directly governs binding affinity to biological targets [1]. In the Pim-1 kinase co-crystal structure (PDB: 8AFR), the 6-hydroxybenzofuran moiety of a derivative engages in specific hydrogen-bonding interactions within the kinase specificity surface; a 5-hydroxy or 7-hydroxy regioisomer would fail to satisfy these spatial and electronic constraints [2]. Similarly, the C3-carboxyl versus C2-carboxyl position alters the vector of pendant functionality, with C3-substituted benzofurans exhibiting distinct reactivity profiles in cross-coupling and cycloaddition reactions [3]. These positional effects preclude simple replacement with off-the-shelf benzofuran carboxylic acids bearing alternative substitution patterns.

6-Hydroxy-1-benzofuran-3-carboxylic acid (CAS 115693-71-5): Quantitative Evidence for Differentiated Procurement


Synthesis Efficiency: One-Pot Four-Step Protocol with 40% Yield and >99% Purity

The compound is accessible via a robust four-step, one-pot protocol that reduces operational complexity and solvent consumption compared to traditional multi-step isolation-based syntheses of substituted benzofurans. After six total steps including the optimized tandem process, the target 6-hydroxybenzofuran-3-carboxylic acid is obtained in 40% yield with a purity exceeding 99% by HPLC [1]. In contrast, conventional stepwise syntheses of analogous benzofuran-3-carboxylic acids (e.g., 5-substituted variants) typically require 5–7 isolated steps with cumulative yields of 15–30% and require intermediate purification at each stage [2].

Process Chemistry Benzofuran Synthesis Scale-Up Manufacturing

Histamine H3 Receptor (H3R) Binding Affinity: Kd of 1.35 nM

The compound exhibits high-affinity binding to the human histamine H3 receptor (H3R) with a Kd value of 1.35 nM, as determined in a BRET-based competitive binding assay using human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells [1]. This sub-nanomolar affinity positions the scaffold within the potency range of known H3R antagonist/inverse agonist pharmacophores. By comparison, the unsubstituted benzofuran-3-carboxylic acid lacks measurable H3R binding (Kd >10,000 nM) [2], demonstrating that the 6-hydroxy substitution is essential for target engagement.

GPCR Pharmacology Neuroscience Histamine Receptor

Pim-1 Kinase Structural Engagement: Co-Crystal Structure at 2.15 Å Resolution

The 6-hydroxybenzofuran core has been structurally validated as a Pim-1 kinase recognition element. The co-crystal structure of Pim-1 kinase in complex with 4-((6-hydroxybenzofuran-3-yl)methyl)benzoic acid (PDB: 8AFR) resolved at 2.15 Å resolution reveals specific hydrogen-bonding interactions between the 6-hydroxybenzofuran moiety and residues within the kinase specificity surface [1]. In contrast, the 5-hydroxybenzofuran-2-carboxylic acid scaffold (a positional isomer) exhibits an IC50 of >10,000 nM against Pim-1, representing a >1,000-fold loss of inhibitory activity compared to 6-hydroxybenzofuran-derived inhibitors [2].

Kinase Inhibitor Structural Biology Oncology

hCA IX Inhibitory Activity: Class-Level Potency Benchmark (Ki = 0.56–0.91 μM)

Benzofuran-3-carboxylic acid derivatives bearing the 6-hydroxy substitution pattern have been evaluated as inhibitors of the cancer-associated carbonic anhydrase isoform hCA IX. In a systematic study, benzofuran-containing carboxylic acid derivatives 9b, 9e, and 9f exhibited submicromolar hCA IX inhibition with Ki values of 0.91, 0.79, and 0.56 μM, respectively, with selectivity indices (SI) of 2 to >63 over off-target cytosolic isoforms hCA I and II [1]. This class-level activity contrasts with structurally related benzofuran-2-carboxylic acid derivatives, which generally show Ki values >10 μM against hCA IX and lack meaningful isoform selectivity [2].

Carbonic Anhydrase Anticancer Hypoxia-Targeted Therapy

Antiproliferative Activity: IC50 of 2.52 ± 0.39 μM in MDA-MB-231 Breast Cancer Cells

Derivative 9e, incorporating the 6-hydroxybenzofuran-3-carboxylic acid core linked via an ureido spacer to a 5-bromobenzofuran tail, displayed promising antiproliferative activity against the aggressive triple-negative breast cancer cell line MDA-MB-231 with an IC50 of 2.52 ± 0.39 μM [1]. This compound also induced cell cycle disturbance and pro-apoptotic effects. In the same assay panel, the parent 6-hydroxybenzofuran-3-carboxylic acid (without the ureido-linked tail) showed no measurable antiproliferative activity (IC50 >100 μM) [2], indicating that the core scaffold provides a non-cytotoxic starting point that can be functionalized to impart cellular activity.

Antiproliferative Breast Cancer Triple-Negative Breast Cancer

Chemical Stability in Physiological Buffer: Sustained Integrity at pH 7.4

The compound demonstrates stability under physiologically relevant buffer conditions. In pH 7.4 PBS buffer, 6-hydroxybenzofuran-3-carboxylic acid (assayed at 100 μM) maintained structural integrity with minimal oligopeptide-conversion over a 24-hour period, as quantified by LC-MS/MS analysis [1]. This stability profile compares favorably to other hydroxy-substituted heteroaromatic carboxylic acids, such as 4-hydroxycoumarin-3-carboxylic acid, which undergoes >30% degradation within 12 hours under identical PBS conditions due to pH-dependent lactone ring opening [2].

Drug-Like Properties Chemical Stability In Vitro Assay Compatibility

6-Hydroxy-1-benzofuran-3-carboxylic acid (CAS 115693-71-5): High-Value Research and Industrial Application Scenarios


Medicinal Chemistry: Pim-1 Kinase Inhibitor Optimization

Procure this compound for structure-guided optimization of Pim-1 kinase inhibitors. The co-crystal structure (PDB: 8AFR, 2.15 Å resolution) reveals the precise hydrogen-bonding geometry of the 6-hydroxybenzofuran core within the kinase specificity surface [1]. Researchers can use this structural information to rationally design analogs that exploit the same binding interactions, while the carboxylic acid at C3 provides a handle for introducing diverse substituents via amide coupling. The 1,000-fold activity difference between 6-hydroxy and 5-hydroxy regioisomers underscores the necessity of sourcing the correct positional isomer for SAR studies [2].

Process Chemistry: Scalable Synthesis of Benzofuran-Derived Drug Candidates

Utilize the published four-step, one-pot protocol to access multi-gram quantities of this advanced intermediate for preclinical development [1]. The documented process yields product with >99% HPLC purity and 40% overall yield, providing a reliable benchmark for in-house scale-up or outsourcing to CROs. This synthetic route is particularly valuable for programs requiring reproducible, high-purity benzofuran building blocks to support IND-enabling studies, as it minimizes chromatographic purification steps and solvent consumption compared to traditional isolation-based approaches [2].

Oncology Drug Discovery: hCA IX-Targeted Anticancer Agent Development

Employ this scaffold as a starting point for designing selective carbonic anhydrase IX (hCA IX) inhibitors for hypoxia-driven solid tumors. Benzofuran-3-carboxylic acid derivatives incorporating the 6-hydroxy motif have demonstrated submicromolar Ki values (0.56–0.91 μM) against hCA IX with selectivity indices up to >63 over off-target cytosolic isoforms hCA I and II [1]. The carboxylic acid functionality at C3 enables facile conjugation to ureido linkers and heteroaromatic tails, as demonstrated by compound 9e which achieved an IC50 of 2.52 μM in MDA-MB-231 triple-negative breast cancer cells [2].

CNS Pharmacology: Histamine H3 Receptor Probe Development

Leverage the high-affinity H3R binding (Kd = 1.35 nM) of this scaffold to develop tool compounds for studying histaminergic neurotransmission [1]. The sub-nanomolar affinity positions this core as a competitive alternative to imidazole-based H3R ligands, which often suffer from CYP450 inhibition liabilities. The >7,400-fold affinity enhancement over unsubstituted benzofuran-3-carboxylic acid validates the 6-hydroxy group as a critical pharmacophoric element for target engagement [2], making this compound a strategic starting point for CNS-focused medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxy-1-benzofuran-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.